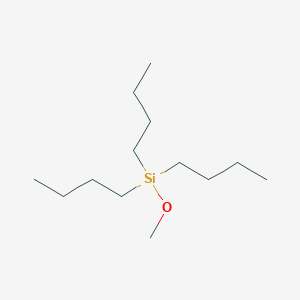

Tributyl(methoxy)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

tributyl(methoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30OSi/c1-5-8-11-15(14-4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZINNJYWGLAHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341848 | |

| Record name | methoxytributyl silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15811-64-0 | |

| Record name | methoxytributyl silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of Tributyl Methoxy Silane

Hydrolysis and Condensation Reactions of Alkoxysilanes

The reactivity of alkoxysilanes, such as tributyl(methoxy)silane, is fundamentally characterized by hydrolysis and subsequent condensation reactions. These processes are critical in a variety of applications, from sol-gel technology to surface modification. The rates of these reactions are highly dependent on several factors, including pH, water concentration, and the steric and electronic nature of the substituents on the silicon atom. researchgate.netunm.edunih.gov

Hydrolysis: The replacement of an alkoxy group (OR) with a hydroxyl group (OH). nih.gov

Condensation: The formation of a siloxane bond (Si-O-Si) from the reaction of silanol (B1196071) groups or a silanol group and an alkoxy group. nih.gov

Phase Separation: The aggregation of the growing siloxane network. nih.gov

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of the oxygen atom in the alkoxy group. unm.edugelest.com This protonation makes the alkoxy group a better leaving group (an alcohol), facilitating nucleophilic attack by water on the silicon atom. researchgate.netunm.edu The mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2) type reaction at the silicon center. researchgate.net

The key steps in the acid-catalyzed hydrolysis are:

Protonation: A hydronium ion protonates the oxygen of the methoxy (B1213986) group of this compound.

Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom.

Deprotonation: The resulting intermediate loses a proton to yield the corresponding silanol, tributylsilanol, and methanol (B129727).

The rate of acid-catalyzed hydrolysis is significantly faster than base-catalyzed hydrolysis and is less affected by the other substituents bonded to the silicon atom. gelest.com For alkoxysilanes, the rate of hydrolysis generally decreases with increasing steric bulk of the alkoxy group, following the order: methoxy > ethoxy > propoxy > butoxy. researchgate.net This is because the smaller methoxy group presents less steric hindrance to the incoming water molecule.

Base-Catalyzed Hydrolysis Mechanisms

In basic media, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH-) on the silicon atom. unm.edunih.gov This process does not require prior protonation of the alkoxy group. The proposed mechanism is also an SN2-type reaction at the silicon atom, proceeding through a pentacoordinate transition state or intermediate. nih.gov

The steps for base-catalyzed hydrolysis are:

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom of this compound.

Leaving Group Departure: The methoxide (B1231860) ion is displaced, forming tributylsilanol.

Proton Exchange: The released methoxide ion deprotonates a water molecule to form methanol and regenerate the hydroxide catalyst.

In contrast to acid catalysis, the rate of base-catalyzed hydrolysis is highly sensitive to the electronic effects of the substituents on the silicon atom. Electron-withdrawing groups increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate. Conversely, electron-donating groups, like the three butyl groups in this compound, decrease the rate of base-catalyzed hydrolysis. unm.edugetty.edu

Condensation Pathways: Formation of Siloxane Networks

Following hydrolysis, the resulting silanol (tributylsilanol) can undergo condensation reactions to form siloxane (Si-O-Si) bonds. nih.gov These reactions are responsible for the formation of oligomers and, ultimately, crosslinked polymeric networks. Condensation can occur via two main pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. unm.edu

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule. unm.edu

The rates of these condensation reactions are also influenced by the pH of the medium. wiley-vch.de Generally, condensation is slowest around pH 4.5, which is the isoelectric point of silica (B1680970). wiley-vch.de In acidic conditions (pH < 4.5), hydrolysis is often faster than condensation, leading to the formation of a large number of reactive silanol monomers and small oligomers that then slowly condense. wiley-vch.de In basic conditions (pH > 4.5), condensation is generally faster than hydrolysis, meaning that hydrolyzed species are quickly consumed to form more highly branched and crosslinked structures. unm.eduwiley-vch.de

The structure of the final siloxane network is thus highly dependent on the reaction conditions. Acid catalysis with low water content tends to produce less branched, more "polymeric" networks, while base catalysis with high water content leads to more highly branched, "colloidal" particle-like structures. unm.edu

Influence of Steric and Inductive Factors on Hydrolytic Reactivity

Both steric and inductive (electronic) factors play a crucial role in determining the hydrolytic reactivity of alkoxysilanes. getty.edunih.govacs.org

Steric Hindrance: The size of the alkyl groups attached to the silicon atom and the alkoxy groups significantly affects the rate of hydrolysis. Larger, bulkier groups, such as the tributyl groups in this compound, sterically hinder the approach of the nucleophile (water or hydroxide ion) to the silicon center. getty.edunih.govacs.org This crowding reduces the rates of both hydrolysis and subsequent condensation. getty.edu Therefore, this compound would be expected to hydrolyze more slowly than, for example, methyltrimethoxysilane.

Inductive Effects: The electronic nature of the substituents on the silicon atom influences its electrophilicity. Alkyl groups, like the butyl groups, are electron-donating. This increases the electron density on the silicon atom.

Under acidic conditions , this increased electron density enhances the basicity of the alkoxy oxygen, facilitating protonation and thus increasing the rate of hydrolysis. unm.edugetty.edu

Under basic conditions , the increased electron density on the silicon atom makes it less electrophilic and therefore less susceptible to nucleophilic attack by the hydroxide ion, which decreases the rate of hydrolysis. unm.edugetty.edunih.govacs.org

Silylation Reactions

Protecting Group Chemistry via Silyl (B83357) Ether Formation

In organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction elsewhere in the molecule. This process is known as "protection." libretexts.org Alcohols, with their acidic hydroxyl protons, are frequently protected as silyl ethers. libretexts.orgmasterorganicchemistry.com

This compound can, in principle, be used as a silylating agent to protect alcohols, although reagents like chlorotributylsilane are more commonly employed for this transformation. The reaction involves the formation of a tributylsilyl ether (R-O-SiBu3) from an alcohol (R-OH).

The general reaction for the formation of a silyl ether from an alcohol and a silylating agent like a chlorosilane typically proceeds via an SN2-like mechanism, often in the presence of a base to neutralize the HCl byproduct. libretexts.org The use of a methoxysilane (B1618054) like this compound for silylation would involve a transetherification-type reaction, which may require specific catalysts or conditions to proceed efficiently.

The stability of the resulting silyl ether is a crucial aspect of its utility as a protecting group. The stability of silyl ethers is influenced by the steric bulk of the groups on the silicon atom. uwindsor.ca Silyl ethers with bulkier substituents, such as the tributylsilyl group, are generally more stable than those with smaller groups like the trimethylsilyl (B98337) (TMS) group. uwindsor.ca This increased stability makes them more robust to a wider range of reaction conditions.

The choice of a particular silyl protecting group is dictated by the specific requirements of the synthetic route, including the conditions under which it must be stable and the conditions required for its removal (deprotection). The deprotection of silyl ethers is often achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the very high strength of the silicon-fluoride bond. libretexts.orgmasterorganicchemistry.com

Selective Silylation of C-H Bonds

The selective silylation of C-H bonds using tributylsilane (B1588627) represents a powerful method for introducing silicon-containing moieties into organic molecules, transforming otherwise inert C-H bonds into versatile synthetic handles. These reactions can proceed through various mechanisms, often dictated by the choice of catalyst and reaction conditions.

One prominent strategy involves transition-metal-catalyzed C-H activation. For instance, rhodium and iridium complexes can catalyze the dehydrogenative silylation of C(sp³)–H bonds. rsc.org In some cases, a directing group on the substrate is employed to achieve high regioselectivity. For example, (hydrido)silyl ethers, formed in situ from an alcohol and a dihydrosilane, can direct the silylation to a C-H bond at the γ-position relative to the hydroxyl group, leading to the formation of oxasilolanes. researchgate.net Subsequent oxidation of these intermediates furnishes valuable 1,3-diols. researchgate.net The selectivity for a specific C-H bond, such as a primary over a secondary C-H bond, can be influenced by the steric and electronic properties of the ligands on the metal catalyst. rsc.org

Photocatalysis offers an alternative pathway for C-H silylation. nih.govrsc.org Visible light-promoted methods can facilitate the coupling of trialkylhydrosilanes, including tributylsilane, with heteroarenes. nih.govrsc.org These reactions often proceed via a radical mechanism, where a photocatalyst initiates the formation of a silyl radical from the hydrosilane. nih.gov This silyl radical then adds to the (hetero)aromatic system. The regioselectivity in these cases is governed by the electronic properties of the heteroarene. nih.gov

Furthermore, C-H silylation can be achieved under transition-metal-free conditions using strong bases like potassium tert-butoxide (KOt-Bu). caltech.educaltech.edu Mechanistic studies suggest that these reactions may involve radical pathways or the formation of pentacoordinate silicate (B1173343) species. caltech.educaltech.edu The choice of base and solvent is crucial for the reaction's success and selectivity. caltech.edu

The table below summarizes different approaches for the selective C-H silylation utilizing hydrosilanes.

| Catalysis Type | Catalyst/Initiator | Substrate Type | Key Features |

| Transition Metal | Rhodium, Iridium Complexes | Alkanes, Alcohols | Directing group assistance, high regioselectivity. rsc.orgresearchgate.net |

| Photocatalysis | Visible Light, Photocatalyst | Heteroarenes | Radical mechanism, good functional group tolerance. nih.govrsc.org |

| Base-Catalyzed | Potassium tert-butoxide | Aromatic Heterocycles | Transition-metal-free conditions. caltech.educaltech.edu |

Silylation of Heteroatom-Containing Functional Groups (e.g., N-H, O-H)

Tributylsilane and related trialkylsilanes are extensively used for the protection of heteroatom-containing functional groups, particularly alcohols (O-H) and amines (N-H). gelest.comorganic-chemistry.org This process, known as silylation, converts the acidic and nucleophilic O-H or N-H group into a more stable and less reactive silyl ether or silyl amine, respectively. organic-chemistry.orglibretexts.org This protection strategy is fundamental in multi-step organic synthesis, preventing unwanted side reactions of these functional groups. organic-chemistry.org

The silylation of alcohols to form trialkylsilyl ethers is a common application. libretexts.org For instance, a primary alcohol can react with a trialkylsilyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole (B134444) or triethylamine (B128534) to yield a stable silyl ether. gelest.com The steric bulk of the silyl group (e.g., trimethylsilyl vs. tert-butyldimethylsilyl vs. triisopropylsilyl) influences the stability of the resulting silyl ether and allows for selective protection and deprotection. gelest.com While the silylating agent is typically a silyl halide, hydrosilanes can also be used, often in the presence of a catalyst.

Similarly, primary and secondary amines can be protected as silyl amines. gelest.commdpi.org The reactivity of an N-H bond towards silylating agents is often greater than that of an O-H bond, allowing for selective protection in molecules containing both functionalities. mdpi.org For example, in aminophenols, the nitrogen atom is preferentially silylated over the oxygen atom. mdpi.org Base-catalyzed methods, such as those using potassium hydroxide, have been developed for the efficient silylation of N-H bonds in aliphatic amines using organosilanes. caltech.edu

The choice of silylating agent and reaction conditions determines the stability of the protecting group, which is crucial for orthogonal protection strategies where one protecting group needs to be removed while others remain intact. organic-chemistry.org The removal of the silyl group (deprotection) is typically achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or acidic conditions. libretexts.org

The following table provides examples of silyl groups commonly used for protecting alcohols and amines.

| Silyl Group | Abbreviation | Common Silylating Agent | Key Characteristics |

| tert-Butyldimethylsilyl | TBS | TBS-Cl | High stability, widely used for alcohols and amines. gelest.com |

| Triisopropylsilyl | TIPS | TIPS-Cl, TIPS-OTf | More sterically hindered than TBS, useful for selective protection. gelest.com |

| Thexyldimethylsilyl | TDS | TDS-Cl | Offers high stability for the protection of various functional groups. gelest.com |

| Trimethylsilyl | TMS | TMS-Cl, HMDS, BSA | Readily removed, suitable for temporary protection. gelest.com |

Catalytic Transformations Involving Tributylsilane

Transition Metal-Catalyzed Processes (e.g., Rhodium, Platinum, Iridium, Copper, Iron)

Tributylsilane is a key reagent in a multitude of transition-metal-catalyzed reactions, enabling a wide range of transformations. sigmaaldrich.com The choice of metal catalyst is critical, as it dictates the reaction's outcome, selectivity, and efficiency.

Rhodium (Rh) catalysts are effective for the dehydrogenative silylation of C-H bonds and the hydrosilylation of alkenes and alkynes. rsc.orgsigmaaldrich.com For instance, rhodium complexes can catalyze the trans-bis-silylation of alkynes. mdpi.com In C(sp³)–H silylation, rhodium catalysts, when paired with specific ligands like Xantphos, can exhibit remarkable selectivity for remote primary C-H bonds. rsc.org

Platinum (Pt) catalysts are renowned for their high efficiency in hydrosilylation reactions of alkenes and alkynes. sigmaaldrich.comorganic-chemistry.org These reactions are fundamental in the production of organosilicon compounds. Platinum complexes, especially those containing N-heterocyclic carbene (NHC) ligands, show enhanced activity and selectivity, allowing for the formation of β-(E)-vinylsilanes from alkynes with high regioselectivity. organic-chemistry.org

Iridium (Ir) catalysts have emerged as powerful tools for the silylation of unactivated C-H bonds. researchgate.netnih.gov Iridium complexes can catalyze the dehydrogenative silylation of both aromatic and aliphatic C-H bonds. nih.govescholarship.org A notable application is the hydrosilyl-directed borylation of aromatic C-H bonds, where a hydrosilyl group guides the functionalization to the ortho position. nih.gov

Copper (Cu) catalysts are also employed in silylation reactions. While less common for direct C-H silylation with hydrosilanes, copper catalysts are effective in carbene insertion reactions into Si-H bonds. researchgate.net

Iron (Fe) , as an earth-abundant and low-cost metal, has gained significant attention as a catalyst. Iron complexes are effective in catalyzing the hydrosilylation of alkenes, alkynes, and carbonyl compounds. nih.govacs.orgnih.gov Iron-catalyzed carbene insertion reactions into the Si-H bond of silanes provide an efficient route to α-silylesters. organic-chemistry.org

The table below highlights the primary applications of these transition metals in reactions involving tributylsilane.

| Metal Catalyst | Primary Catalytic Application | Example Transformation |

| Rhodium (Rh) | C-H Silylation, Hydrosilylation | trans-Bis-silylation of alkynes. mdpi.com |

| Platinum (Pt) | Hydrosilylation | β-(E)-selective hydrosilylation of alkynes. organic-chemistry.org |

| Iridium (Ir) | C-H Silylation | Silylation of unactivated C-H bonds. researchgate.netnih.gov |

| Copper (Cu) | Carbene Insertion | Formation of C-Si bonds from carbenes. researchgate.net |

| Iron (Fe) | Hydrosilylation, Carbene Insertion | Hydrosilylation of alkenes and alkynes. nih.govacs.org |

Carbene Insertion Reactions into Si-H Bonds

Carbene insertion into the Si-H bond of hydrosilanes, such as tributylsilane, is a direct and efficient method for forming carbon-silicon bonds. researchgate.netnih.gov This transformation is typically catalyzed by transition metals, which facilitate the generation of a metal-carbene intermediate from a diazo compound precursor. organic-chemistry.orgrsc.org

The reaction involves the decomposition of a diazo compound, such as an α-diazoester, in the presence of a metal catalyst to form a transient metal-carbene species. organic-chemistry.org This electrophilic carbene then readily inserts into the Si-H bond of the silane (B1218182). A range of transition metals, including rhodium, copper, and iron, have been shown to be effective catalysts for this process. researchgate.netorganic-chemistry.org Recently, palladium(0) complexes have also been demonstrated to catalyze the formal carbene insertion into Si-H bonds using N-tosylhydrazones as diazo precursors. rsc.org

Enantioselective versions of this reaction have been developed, enabling the synthesis of chiral organosilanes. nih.govnsf.gov By using a chiral catalyst, typically a dirhodium complex with chiral ligands, the insertion of a carbene into the Si-H bond of a prochiral silane can proceed with high enantioselectivity. nih.govnsf.gov Interestingly, in some cases, the enantioselectivity is governed by the electronic properties of the carbene substrate rather than purely steric interactions. nih.gov

Iron-catalyzed carbene insertion reactions have emerged as a more sustainable alternative to those using precious metals. organic-chemistry.org Iron(II) triflate, for example, has been shown to be an efficient catalyst for the insertion of carbenes from α-diazoesters into Si-H bonds, affording α-silylesters in high yields. organic-chemistry.org Mechanistic studies suggest that the Si-H bond activation is not the rate-determining step in these iron-catalyzed reactions. organic-chemistry.org

Hydrosilylation Mechanisms and Regioselectivity

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry. The mechanism and regioselectivity of this reaction are highly dependent on the catalyst and substrate.

The most widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism . libretexts.orgscientificspectator.com This mechanism, originally proposed for platinum catalysts, involves three key steps:

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center, forming a metal-hydrido-silyl intermediate.

Insertion: The unsaturated substrate (alkene or alkyne) coordinates to the metal center and then inserts into the metal-hydride bond.

Reductive Elimination: The resulting alkyl- or vinyl-silyl metal complex undergoes reductive elimination to release the organosilane product and regenerate the active catalyst.

The regioselectivity of hydrosilylation determines where the silyl group adds to the unsaturated bond. For terminal alkenes, the Chalk-Harrod mechanism typically leads to the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon. libretexts.org However, Markovnikov selectivity can be achieved with certain catalysts and substrates. nih.govrsc.org For example, palladium-catalyzed hydrosilylation of styrene (B11656) derivatives often yields the Markovnikov product due to the stability of a π-benzyl palladium intermediate. libretexts.org

In the hydrosilylation of terminal alkynes, three isomeric products are possible: the α-silyl product and the β-(E) and β-(Z) isomers. scientificspectator.com Platinum catalysts generally favor the formation of the β-(E)-vinylsilane through a cis-addition of the Si-H bond. organic-chemistry.orglibretexts.org However, trans-hydrosilylation, leading to the β-(Z) isomer, can occur with specific catalysts and conditions. scientificspectator.com

Besides transition metal catalysis, hydrosilylation can also be initiated by radicals or Lewis acids. libretexts.org Radical-initiated hydrosilylation proceeds via a free-radical chain mechanism and often results in different regioselectivity compared to metal-catalyzed pathways. libretexts.org

Role of Ligands and Co-catalysts in Enhancing Selectivity

In transition metal-catalyzed reactions involving tributylsilane, ligands and co-catalysts play a pivotal role in controlling the activity and selectivity of the catalytic system.

Ligands are organic molecules that bind to the metal center and modulate its electronic and steric properties. libretexts.org The choice of ligand can profoundly influence the outcome of a reaction. For example, in the rhodium-catalyzed silylation of C(sp³)–H bonds, bulky and electron-rich phosphine (B1218219) ligands like Xantphos can promote selectivity for remote primary C-H bonds by sterically disfavoring the transition state for reaction at more hindered secondary positions. rsc.org In the hydrosilylation of alkenes, the use of different bidentate phosphine ligands, such as Xantphos versus dppf, with a cobalt catalyst can switch the regioselectivity between Markovnikov and anti-Markovnikov products. nih.gov Chiral ligands are essential for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products in reactions like enantioselective carbene Si-H insertion and hydrosilylation. nih.govlibretexts.org

Co-catalysts are substances that are added to the reaction to enhance the performance of the primary catalyst. They can act in several ways, such as activating the catalyst, regenerating the active species, or suppressing side reactions. In some cobalt-catalyzed hydrosilylation reactions, hydroalkoxysilanes have been found to act as co-catalysts, enhancing the catalytic activity. mdpi.com In the iridium-catalyzed silylation of C-H bonds, an alkene like norbornene is often used as a sacrificial hydrogen acceptor, which facilitates the catalytic cycle. rsc.org In certain base-catalyzed silylation reactions, additives can influence the reaction pathway and improve yields. caltech.edu

The strategic selection of ligands and co-catalysts is therefore a powerful tool for chemists to fine-tune catalytic systems to achieve desired outcomes with high efficiency and selectivity.

Cross-Coupling Reactions

This compound and related alkoxysilanes are valuable reagents in palladium-catalyzed cross-coupling reactions, primarily through strategies that leverage the reactivity of the carbon-silicon bond.

Silicon-Mediated Cross-Coupling Strategies

Silicon-mediated cross-coupling reactions represent a powerful method for the formation of carbon-carbon bonds. The most prominent among these is the Hiyama coupling, which pairs organosilanes with aryl, alkenyl, or alkyl halides or pseudohalides. proquest.comorganic-chemistry.org A critical aspect of the Hiyama coupling is the activation of the relatively inert carbon-silicon bond. organic-chemistry.org This activation is typically achieved by a nucleophilic activator, such as a fluoride salt (e.g., TBAF) or a base, which attacks the silicon atom. organic-chemistry.orgmdpi.com

The presence of an alkoxy group, such as the methoxy group in this compound, is beneficial for this process. Compared to tetraalkylsilanes, alkoxysilanes exhibit enhanced reactivity in these couplings because the electronegative oxygen atom polarizes the silicon center, making it more susceptible to nucleophilic attack. organic-chemistry.org This leads to the formation of a pentavalent, hypercoordinate silicon intermediate, which is crucial for the subsequent transmetalation step. proquest.comorganic-chemistry.orgmdpi.com While many examples in the literature utilize aryl(trialkoxy)silanes, the underlying principle of activation applies to this compound as well. proquest.commdpi.com For instance, the palladium-catalyzed coupling of aryl halides with reagents like phenyltrimethoxysilane (B147435) or triethoxy(phenyl)silane proceeds efficiently in the presence of an activator to yield biaryl products. proquest.commdpi.comnih.gov

| Catalyst/Ligand | Silane Reagent | Coupling Partner | Activator | Product Type | Yield (%) | Ref |

| Pd(OAc)₂ / XPhos | Triethoxy(phenyl)silane | Aryl mesylate | TBAF | Biaryl | up to 97 | mdpi.com |

| Pd(OAc)₂ | Phenyl(trimethoxy)silane | Aryl chloride | NaOH (aq) | Biaryl | up to 99 | mdpi.com |

| Pd(OAc)₂ | Triethoxy(vinyl)silane | Aryl bromide | NaOH | (E)-1,2-diarylethene | 98 | mdpi.com |

| Pd(II)/CuF₂ | Triethoxy(aryl)silanes | Enaminone (C-H bond) | CuF₂ | Arylated enaminone | 51-85 | nih.gov |

Transmetalation Processes in C-Si Bond Formation

The transmetalation step is the cornerstone of cross-coupling catalysis, involving the transfer of an organic group from the silicon reagent to the palladium center. mdpi.com In the context of Hiyama coupling, this process does not occur spontaneously. The organosilane must first be activated to form a more nucleophilic species capable of reacting with the Pd(II) complex generated after oxidative addition. proquest.comwhiterose.ac.uk

For an alkoxysilane like this compound, the activator (typically F⁻ or OH⁻) coordinates to the silicon atom, breaking the Si-O bond or forming a pentacoordinate silicate. organic-chemistry.orgwhiterose.ac.uk This intermediate is highly reactive and facilitates the cleavage of a C-Si bond during the transfer of the organic moiety to the palladium catalyst. mdpi.com

Mechanistic studies have revealed two primary pathways for transmetalation from related organosilicon compounds like organosilanolates:

Thermal Transmetalation : This pathway proceeds through a neutral, four-membered cyclic intermediate (an 8-Si-4 structure). core.ac.uk

Activated Transmetalation : This pathway involves an anionic, five-coordinate silicon intermediate (a 10-Si-5 structure), which is more nucleophilic and reacts more readily with the palladium center. core.ac.uk

The enhanced reactivity of alkoxysilanes suggests that they readily access an activated transmetalation pathway upon interaction with a suitable nucleophilic activator. organic-chemistry.org The formation of this hypervalent silicon species is the key event that enables the otherwise sluggish transfer of the carbon group to the palladium catalyst, completing the transmetalation step and paving the way for reductive elimination to form the final product. mdpi.com

Other Significant Organic Reactions

Beyond cross-coupling, this compound and its structural analogs are involved in a variety of other important organic transformations.

Nucleophilic Addition Reactions

While this compound itself is not typically employed as a direct source of a tributylsilyl nucleophile, related silicon-containing compounds are central to various nucleophilic addition processes. The reactivity pattern often involves the generation of a carbanionic species alpha to the silicon atom or the use of hydrosilanes as reducing agents for carbonyl groups.

For example, the related reagent tributyl[(methoxymethoxy)methyl]stannane (B30004) serves as a hydroxymethyl anion equivalent. enamine.netorgsyn.org Treatment with n-butyllithium generates a lithiated intermediate that readily adds to carbonyl compounds like aldehydes and ketones. enamine.net Although this is an organotin reagent, it illustrates the strategy of using metallated species stabilized by adjacent heteroatoms.

In the realm of silicon chemistry, hydrosilanes (containing an Si-H bond) are widely used in the reductive functionalization of carbonyls. For instance, the combination of an indium catalyst with triethylsilane can promote a reductive aldol (B89426) reaction between an enone and an aldehyde. organic-chemistry.org Similarly, catalyzed reductions of aldehydes and ketones with silanes can produce alcohols or, in the presence of another alcohol, ethers via reductive etherification. organic-chemistry.orggoogle.com These reactions, however, rely on the presence of a hydride on the silicon atom, a feature absent in this compound. Therefore, the primary utility of this compound is not in direct nucleophilic additions but rather as a building block or protecting group precursor.

Functionalization of Aromatic and Heteroaromatic Systems

This compound and its precursors are instrumental in the functionalization of aromatic and heteroaromatic rings. The introduction of a silyl group onto these systems can be achieved through various methods, and the resulting arylsilanes are versatile intermediates for further transformations. organicreactions.org

A direct method for forming a C-Si bond on a heteroaromatic ring involves the reaction of the heterocycle with n-butyllithium to generate a lithiated intermediate, which is then quenched with a silyl chloride. kuet.ac.bd This strategy was used to synthesize tributyl(thiophen-2-yl)silane from thiophene (B33073) and tributylsilyl chloride. kuet.ac.bd The resulting silylated thiophene can then undergo further functionalization, such as Vilsmeier-Haack formylation, to introduce an aldehyde group. kuet.ac.bd The presence of the silyl group can influence the electronic properties and reactivity of the aromatic ring through σ-π conjugation. kuet.ac.bd

More recently, methods for the direct C-H silylation of aromatic and heteroaromatic compounds have been developed, often using an earth-abundant metal catalyst or a simple base. google.comcaltech.edu These reactions typically use hydrosilanes (e.g., n-Bu₃SiH) as the silicon source and can proceed with high regioselectivity on a variety of substrates, including electron-rich heterocycles like furans and thiophenes. google.com The resulting arylsilanes are valuable products that can be used in cross-coupling reactions or other synthetic elaborations. google.com

| Aromatic Substrate | Silylating Agent | Catalyst/Base | Product | Yield (%) | Ref |

| Thiophene | Tributylsilyl chloride | n-BuLi | Tributyl(thiophen-2-yl)silane | 61 (overall) | kuet.ac.bd |

| 2-Pentylfuran | n-Bu₃SiH | KOt-Bu | Tributyl(5-pentylfuran-2-yl)silane | N/A | google.com |

| 1-Methoxy-4-methylbenzene | Et₃SiH | KOt-Bu | Triethyl(2-methoxy-5-methylphenyl)silane | 32 | google.com |

Role as a Reagent in Complex Cascade Reactions

Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, are a highly efficient strategy for building molecular complexity. d-nb.info Silicon-containing reagents, particularly silanes, can play a pivotal role in initiating or participating in such sequences.

A notable example is the nickel-catalyzed three-component coupling of enals, alkynes, and silanes. organic-chemistry.org This reaction constructs a trisubstituted alkene and an enol silane in a single step with high stereoselectivity. organic-chemistry.org The silane is essential for the reductive coupling process, which involves the formation of nickelacycle intermediates.

Radical-mediated cascades also frequently employ silicon reagents. bbhegdecollege.com For instance, tris(trimethylsilyl)silane (B43935) is a well-known, less toxic alternative to tributyltin hydride for generating radicals. bbhegdecollege.comnih.gov It can be used to initiate Giese-type conjugate additions that can be embedded within a larger cascade sequence. nih.gov In photoredox catalysis, a silyl radical generated from tris(trimethylsilyl)silane can perform a halogen-atom abstraction from an alkyl halide, generating a carbon-centered radical that can then engage in further reactions. nih.gov These cascades can rapidly assemble complex molecular frameworks from simple starting materials, and the choice of silicon reagent is critical to their success. d-nb.infoacs.org While this compound does not generate radicals in the same manner as a hydrosilane, the broader family of organosilicon compounds demonstrates significant utility in designing and executing complex cascade reactions. organic-chemistry.org

Advanced Applications in Chemical Synthesis

Asymmetric Synthesis and Chiral Induction

The direct application of Tributyl(methoxy)silane in asymmetric synthesis and chiral induction is not prominently documented. However, the broader class of chiral silanes plays a significant role in stereocontrolled reactions. researchgate.netcore.ac.ukiranchembook.ir Chiral silanes can act as powerful auxiliaries or controllers in a variety of transformations, including aldol (B89426) reactions and allylations, to induce the formation of a specific stereoisomer. researchgate.netcore.ac.uk For instance, enantiomerically pure silanes have been synthesized and utilized in Grignard and Diels-Alder reactions, affording high diastereoselectivities. researchgate.net The principle often involves the temporary introduction of a chiral silicon-containing group to a substrate, which directs the stereochemical outcome of a subsequent reaction. While specific examples involving this compound are scarce, it is conceivable that a chiral variant of this reagent could be developed for similar purposes.

Design and Preparation of Building Blocks for Complex Molecules

Organosilanes are fundamental in the creation of complex molecular architectures, serving as versatile building blocks and intermediates. mdpi.com Their ability to be introduced into a molecule and subsequently transformed into other functional groups makes them highly valuable in multi-step synthesis.

The introduction of fluorine into organic molecules is of great interest, particularly in medicinal chemistry and materials science. google.comacs.org While direct fluorination methods using this compound are not described, organosilanes, in general, are precursors to fluorinated compounds. For instance, the conversion of a C-Si bond to a C-F bond is a known transformation. google.com A plausible, albeit not explicitly documented, synthetic route could involve the silylation of a substrate with this compound, followed by a fluorodesilylation reaction to introduce the fluorine atom. The synthesis of fluorinated biphenyls, for example, has been achieved using fluorinated boronic acids in cross-coupling reactions, a strategy where organosilane equivalents could potentially be employed. rsc.org

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. Organosilanes serve as important precursors in the synthesis of these cyclic systems. nih.govresearchgate.netwhiterose.ac.uk Silylated heterocycles can be prepared by reacting a heterocyclic organolithium or Grignard reagent with a halosilane. The silyl (B83357) group can then act as a directing group or be replaced in subsequent cross-coupling reactions, such as the Hiyama coupling. gelest.com For example, tributyl(3,3,3-trifluoro-1-propynyl)stannane has been used to create trifluoromethylated heterocyclic compounds through cycloaddition reactions. researchgate.net Although this involves a stannane, analogous reactivity with a corresponding silylacetylene derived from a silane (B1218182) like this compound could be envisioned.

Formylation, the introduction of a formyl group (-CHO), is a crucial transformation in organic synthesis. While direct formylation using this compound is not a standard procedure, related silanes have been implicated in such processes. For instance, a method for the formylation of aryl iodides has been developed using a disilane (B73854) in the presence of potassium methoxide (B1231860) and DMF. rsc.org This suggests that under specific conditions, the silicon center can mediate the transfer of a formyl equivalent.

Furthermore, transformations of carbonyl compounds are central to organic chemistry. Silanes can be involved in the reduction of carbonyls or in the formation of silyl enol ethers, which are versatile intermediates for aldol reactions and other C-C bond-forming reactions. researchgate.netscribd.com The reaction of ketones with silyl triflates, for example, is a common method for generating silyl enol ethers. researchgate.net

Strategic Use in Multi-step Synthetic Sequences

The true power of many reagents is revealed in their strategic application within complex, multi-step syntheses of natural products and other target molecules. youtube.comresearchgate.netnih.gov Organosilanes are frequently employed as protecting groups for alcohols, allowing other parts of the molecule to be modified selectively. The silyl ether can then be cleaved under specific conditions to reveal the original hydroxyl group. While tert-butyldimethylsilyl (TBDMS) and other bulky silanes are more common for this purpose due to their stability, a tributylsilyl group could also serve this function.

In the context of multi-step synthesis, a reagent like this compound could be used to introduce a tributylsilyl group, which might then participate in a subsequent transformation such as a cross-coupling reaction or a radical cyclization. For example, radical cyclizations of bromoenoates have shown enhanced diastereoselectivity when using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride, highlighting the influence of the silicon reagent on the stereochemical outcome. acs.org

Role in Materials Science and Interface Engineering

Coupling Agent Functionality

Traditional silane (B1218182) coupling agents are bifunctional molecules that possess distinct organic- and inorganic-reactive groups. shinetsusilicone-global.com This dual nature allows them to form a durable chemical bridge between inorganic surfaces (like glass or minerals) and organic polymer matrices. researchgate.net However, Tributyl(methoxy)silane deviates significantly from this model due to its chemical structure.

This compound is not a coupling agent in the conventional sense. A typical coupling agent requires a reactive organic functional group (such as amino, epoxy, or vinyl) that can copolymerize or react with a polymer matrix. nih.gov this compound lacks such a group; its three butyl groups are chemically inert saturated hydrocarbon chains. nih.gov Consequently, it cannot form covalent bonds with an organic polymer matrix.

Its influence on adhesion is indirect, arising from its ability to modify the surface energy of an inorganic substrate. By grafting tributylsilyl groups onto a hydrophilic surface, it can reduce surface polarity and improve wetting and compatibility with a non-polar polymer. This can lead to enhanced physical adhesion (van der Waals forces) but does not create the strong, covalent interfacial bonds characteristic of true coupling agents.

Effective interfacial reinforcement in composite materials relies on strong adhesion and stress transfer between the filler and the polymer matrix. This is typically achieved with bifunctional silanes that covalently bond to both components. researchgate.net Since this compound can only bond to the inorganic surface and presents a non-reactive, sterically bulky interface to the polymer, it does not provide significant interfacial reinforcement. nih.gov Its primary function is to act as a surface modifier or release agent rather than a reinforcing compatibilizer. nih.gov

Table 1: Comparison of Silane Functionality

| Silane Type | Example | Inorganic Reactive Group(s) | Organic Functional Group | Primary Function |

|---|---|---|---|---|

| Monofunctional, Non-reactive | This compound | 1 (methoxy) | None (butyl groups) | Surface Modification, Hydrophobization |

| Trifunctional, Reactive | (3-Aminopropyl)trimethoxysilane | 3 (methoxy) | Amino (-NH2) | Coupling Agent, Adhesion Promoter |

| Trifunctional, Reactive | (3-Glycidoxypropyl)trimethoxysilane | 3 (methoxy) | Epoxy | Coupling Agent, Adhesion Promoter |

Surface Modification and Functionalization

The principal utility of this compound lies in its capacity for surface modification, where it chemically alters the properties of a substrate by attaching tributylsilyl groups.

The silylation process with this compound begins with the hydrolysis of its single methoxy (B1213986) group in the presence of water, which forms the reactive intermediate, tributylsilanol ((C₄H₉)₃SiOH). gelest.com This silanol (B1196071) then reacts with hydroxyl groups (-OH) present on the surface of oxide materials like glass and silica (B1680970). usm.mynih.gov This condensation reaction forms a stable, covalent siloxane bond (Si-O-Si) that grafts the tributylsilyl group onto the surface. usm.my

Because this compound has only one hydrolyzable group, it is self-limiting and predominantly forms a monolayer on the substrate. nih.gov This is in contrast to trialkoxysilanes, which can polymerize to form thicker, cross-linked polysiloxane layers on a surface. nih.gov The bulky nature of the three butyl chains further contributes to forming a well-defined, albeit not densely packed, hydrophobic layer. researchgate.net This modification dramatically changes the surface from hydrophilic to hydrophobic. Studies on the related compound, tributylchlorosilane, confirm its effectiveness in rendering glass surfaces hydrophobic. researchgate.net

Table 2: Effects of Alkylsilane Surface Modification on Oxide Substrates

| Property | Before Silylation | After Silylation with this compound |

|---|---|---|

| Surface Energy | High | Low |

| Wettability (Water) | Hydrophilic | Hydrophobic |

| Chemical Reactivity | High (due to surface hydroxyls) | Low (passivated surface) |

| Adhesion to Polar Resins | Good | Poor |

| Adhesion to Non-polar Resins | Poor | Potentially Improved |

When used as an additive within a polymer matrix rather than as a surface treatment for a filler, this compound's role is that of a non-reactive modifier. google.com It does not chemically integrate into the polymer backbone. Instead, its bulky, non-polar butyl groups can impart increased hydrophobicity to the bulk material. It may also act as an internal lubricant or plasticizer, potentially affecting the polymer's glass transition temperature and mechanical flexibility. Its inability to form covalent bonds means it is not used for cross-linking polymer chains, a common application for silanes with multiple reactive sites or specific organic functionalities.

The formation of stable, oligomeric silane solutions for surface treatment is a strategy typically employed with di- or tri-alkoxysilanes. gelest.com These molecules can hydrolyze and then pre-condense in solution to form siloxane oligomers that are still rich in reactive silanol groups. These oligomers then deposit onto and bond with the target surface.

This compound, being monofunctional, cannot form such oligomers. Upon hydrolysis, it yields only the monomeric tributylsilanol. gelest.com While this silanol is the active species for surface grafting, it can also undergo self-condensation with another tributylsilanol molecule to form a disiloxane (B77578) ((C₄H₉)₃Si-O-Si(C₄H₉)₃) and water. However, this process does not lead to the formation of "silanol-rich oligomers." The steric hindrance from the bulky butyl groups makes the persistence of the monomeric silanol in solution unlikely for extended periods under conditions that favor condensation. gelest.com Therefore, its application in surface treatments involves the in-situ generation and reaction of the monomeric silanol.

Sol-Gel Processing Applications

The sol-gel process typically involves the hydrolysis and condensation of metal alkoxides to form a colloidal suspension (sol) that subsequently evolves into a gel-like network. Alkylalkoxysilanes can be incorporated into this process to modify the properties of the final material.

Incorporation into Silica Networks

In the context of silica-based materials, an alkylalkoxysilane such as this compound could be co-hydrolyzed with a primary silica precursor like tetraethoxysilane (TEOS). The methoxy group of this compound would participate in the hydrolysis and condensation reactions, integrating the tributylsilyl moiety into the growing silica network. The bulky tributyl groups would introduce organic character and significant steric hindrance within the inorganic silica structure. This incorporation would be expected to increase the hydrophobicity of the resulting material and create a more porous structure compared to a pure silica network. The extent of this modification would depend on the relative concentration of this compound used in the reaction mixture.

Fabrication of Hybrid Materials

The fabrication of organic-inorganic hybrid materials is a direct extension of its use in modifying silica networks. By controlling the reaction conditions and the ratio of this compound to other precursors, it is possible to create materials with a tailored balance of properties. The presence of the butyl chains would impart flexibility and a lower dielectric constant to the otherwise rigid and brittle silica matrix. Such hybrid materials could find applications as coatings, sealants, or as matrices for the encapsulation of other functional molecules. The specific properties of these hybrid materials would be dictated by the final chemical composition and microstructure.

Polymer Grafting and Cross-linking

Due to the single methoxy group, this compound is a monofunctional silane. This structure does not allow it to act as a direct cross-linking agent between polymer chains, a role typically fulfilled by di- or trifunctional silanes which can form bridging bonds. However, it could potentially be used to graft onto a polymer backbone that has been functionalized with reactive sites capable of reacting with the methoxy group. More commonly, it could be used to modify the surface of fillers or polymers. For instance, the methoxy group can react with hydroxyl groups on the surface of a substrate or a polymer, thereby grafting the tributylsilyl group onto the surface. This would alter the surface properties, for example, by increasing hydrophobicity.

Theoretical and Computational Chemistry Studies

Mechanistic Insights into Hydrolysis and Condensation

Hydrolysis: (CH₃(CH₂)₃)₃Si-OCH₃ + H₂O → (CH₃(CH₂)₃)₃Si-OH + CH₃OH

Condensation: 2 (CH₃(CH₂)₃)₃Si-OH → (CH₃(CH₂)₃)₃Si-O-Si(CH₃(CH₂)₃)₃ + H₂O

The mechanism for these reactions is generally accepted to be a nucleophilic substitution at the silicon atom (S_N2-Si). nih.gov The specific pathway, however, is highly dependent on the pH of the reaction medium. nih.govd-nb.info

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in the methoxy (B1213986) group. d-nb.info This protonation increases the positive charge on the silicon atom, making it more susceptible to nucleophilic attack by a water molecule. A transition complex forms, leading to the cleavage of the Si-O-C bond and the formation of a silanol (B1196071) (Tributylsilanol) and methanol (B129727). d-nb.info

Base-Catalyzed Mechanism: In basic media, the highly nucleophilic hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom. d-nb.info This leads to a pentacoordinate silicon intermediate or transition state. The departure of the methoxy group yields the silanol. The condensation reaction can then proceed via the attack of a deprotonated silanolate ion ((CH₃(CH₂)₃)₃Si-O⁻) on a neutral silanol molecule. nih.gov

The bulky tributyl groups on the silicon atom introduce significant steric hindrance, which influences the rates of both hydrolysis and condensation. nih.gov Computational models can precisely quantify these steric effects on the activation energy barriers for each mechanistic step.

Table 1: Comparison of Catalyzed Hydrolysis Mechanisms for Tributyl(methoxy)silane

| Feature | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |

|---|---|---|

| Initial Step | Protonation of the methoxy group's oxygen atom. d-nb.info | Nucleophilic attack on the silicon atom by a hydroxide ion. d-nb.info |

| Attacking Species | Water (H₂O). d-nb.info | Hydroxide Ion (OH⁻). d-nb.info |

| Transition State | Involves an oxonium-like complex and a pentacoordinate silicon. d-nb.info | Involves a pentacoordinate silicon intermediate/transition state. nih.gov |

| Steric Influence | Steric hindrance from tributyl groups can impede the approach of the water molecule. | The bulky tributyl groups sterically shield the silicon atom from the attacking nucleophile. |

| Rate Dependence | Dependent on the concentration of protons (H⁺). d-nb.info | Dependent on the concentration of hydroxide ions (OH⁻). d-nb.info |

Electronic Structure and Reactivity Predictions

Theoretical methods such as Density Functional Theory (DFT) are used to analyze the electronic structure of this compound, providing a basis for understanding its reactivity. routledge.com The distribution of electron density within the molecule is key to predicting how it will interact with other chemical species.

The silicon atom is bonded to three alkyl (butyl) groups and one alkoxy (methoxy) group.

Butyl Groups (-C₄H₉): These are electron-donating groups through an inductive effect, which increases the electron density on the silicon atom.

Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, making the methoxy group electron-withdrawing. This effect creates a partial positive charge (δ+) on the silicon atom, making it the primary site for nucleophilic attack. aps.org

Elucidation of Reaction Pathways and Transition States

A cornerstone of computational chemistry is the ability to map out the entire potential energy surface (PES) for a chemical reaction. researchgate.net For the hydrolysis of this compound, this involves calculating the energy of the system as the reactants (silane and water) approach and transform into products (silanol and methanol).

The key points on the PES that are identified in these studies are:

Minima: These represent the stable structures of the reactants, intermediates, and products. researchgate.net

Saddle Points: A first-order saddle point on the PES corresponds to the transition state (TS) – the highest energy point along the reaction coordinate. researchgate.net The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction.

Computational techniques are used to locate these transition states, which are fleeting structures that cannot be isolated experimentally. numberanalytics.comnih.gov Methods like Intrinsic Reaction Coordinate (IRC) calculations are then used to trace the reaction pathway from the transition state downhill to the connected reactant and product minima, confirming that the identified TS is indeed the correct one for the reaction of interest. researchgate.net For this compound, these calculations can reveal the precise geometry of the pentacoordinate silicon atom in the transition state of the hydrolysis reaction.

Computational Design of Catalytic Systems

Building on the fundamental understanding of reaction mechanisms and transition states, computational chemistry is increasingly used for the rational design of new and improved catalysts. dtu.dksimonsfoundation.org The goal is to find catalysts that can lower the activation energy of a desired reaction, such as the hydrolysis of this compound, thereby increasing the reaction rate.

The process often involves:

Understanding the Uncatalyzed Reaction: A detailed computational study of the reaction pathway without a catalyst provides a baseline energy profile.

Hypothesizing Catalytic Action: A catalyst can work by stabilizing the transition state or by providing an alternative reaction pathway with a lower energy barrier. For example, a Lewis acid could coordinate to the methoxy oxygen, making the silicon atom more electrophilic and susceptible to attack.

Computational Screening: Different potential catalysts can be computationally tested. This involves calculating the reaction energy profiles in the presence of each catalyst. This screening process is far more rapid and cost-effective than synthesizing and experimentally testing each candidate. dtu.dk

Optimization: The electronic and steric properties of the most promising catalyst candidates can be fine-tuned computationally to maximize their activity and selectivity. acs.org

For a reaction involving this compound, computational design could focus on developing catalysts that are effective at lower temperatures or that are resistant to deactivation by reaction byproducts.

Molecular Dynamics and Monte Carlo Simulations in Polymerization Kinetics

Unlike the static picture from PES calculations, these simulations model the dynamic behavior of many molecules over time.

Monte Carlo (MC) Simulations: MC methods are stochastic and used to simulate the kinetics of polymerization. uobaghdad.edu.iq An algorithm can be designed to model the fundamental molecular events: hydrolysis of alkoxy groups, condensation between silanol groups, and the diffusion of monomers and growing oligomers. rsc.orgresearchgate.net The simulation can track the concentration of different species over time and predict key properties of the resulting polymer network.

Table 2: Parameters and Outputs of a Monte Carlo Simulation for Silane (B1218182) Polymerization

| Input Parameters | Description | Potential Outputs | Description |

|---|---|---|---|

| Reactant Concentrations | Initial amounts of this compound, other functional silanes, water, and catalyst. | Monomer Conversion | The percentage of silane monomers that have reacted over time. |

| Reaction Probabilities | Probabilities for hydrolysis and condensation reactions, derived from rate constants. | Molecular Weight Distribution | The distribution of the sizes of the polymer chains. |

| Simulation Volume & Temp. | The physical constraints of the system. | Degree of Cross-linking | The density of Si-O-Si bonds forming the network. |

| Functionality of Precursors | The mix of mono-, di-, tri-, and tetra-functional silanes (e.g., the ratio of this compound to TEOS). rsc.org | Gelation Point | The point in time when a continuous network (gel) forms throughout the system. |

By including this compound in the simulation, its effect as a chain-capping agent can be precisely quantified, predicting its influence on the final molecular weight distribution and the structural properties of the resulting silicone polymer. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organosilicon compounds like tributyl(methoxy)silane. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR for Structural Confirmation and Monitoring

Proton NMR is instrumental in confirming the presence and connectivity of hydrogen atoms in this compound. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, in related tributylsilane (B1588627) derivatives, the protons on the butyl groups typically appear as multiplets in the upfield region, while protons closer to the silicon atom or other functional groups will have distinct chemical shifts. kuet.ac.bd The integration of the signals provides a ratio of the number of protons in different environments, further confirming the structure.

A representative ¹H NMR data for a related compound, tributyl(thiophen-2-yl)silane, shows characteristic signals for the butyl groups as multiplets around 0.85-1.4 ppm. kuet.ac.bd The methoxy (B1213986) group protons in this compound would be expected to appear as a singlet, typically in the range of 3.5-4.0 ppm.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number and type of carbon environments. In aromatic compounds with methoxy groups, the methoxy carbon signal typically appears around δ 60 ppm. researchgate.net For this compound, one would expect to see distinct signals for the four different carbons of the butyl groups and a separate signal for the methoxy carbon. The chemical shifts are influenced by the proximity to the silicon and oxygen atoms.

Table 1: Representative ¹³C NMR Chemical Shifts for Methoxy Groups in Aromatic Compounds

| Compound Environment | Chemical Shift (δ) [ppm] |

| Methoxy group on an aromatic ring | ~60 |

| This table provides an approximate chemical shift for a methoxy group attached to an aromatic system, which can serve as a reference point for the methoxy group in this compound. |

Silicon-29 (²⁹Si) NMR for Silicon Environment Elucidation

Silicon-29 NMR is a powerful tool for directly probing the silicon environment in silanes and siloxanes. unige.chuni-muenchen.de The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the ²⁹Si NMR spectrum would show a single resonance, the position of which would be characteristic of a silicon atom bonded to three butyl groups and one methoxy group. The chemical shifts in ²⁹Si NMR can vary over a wide range, and comparisons with databases and related compounds are crucial for accurate assignment. nih.govresearchgate.netresearchgate.net The degree of condensation in siloxane polymers, which are formed from the hydrolysis and condensation of alkoxysilanes, can be effectively monitored using ²⁹Si NMR by observing the disappearance of the starting silane (B1218182) peak and the appearance of new peaks corresponding to different siloxane structures (T¹, T², T³). researchgate.net

Phosphorus-31 (³¹P) NMR for Phosphonium-Silane Adducts

While not directly applicable to this compound itself, ³¹P NMR spectroscopy becomes essential when studying its reactions or interactions with phosphorus-containing compounds, such as the formation of phosphonium-silane adducts. researchgate.net The chemical shift in the ³¹P NMR spectrum provides information about the coordination and electronic environment of the phosphorus atom in these adducts. The formation of such adducts can significantly alter the ³¹P chemical shift compared to the free phosphine (B1218219) or phosphine oxide. researchgate.net This technique is particularly useful for mechanistic studies involving organosilanes and phosphorus reagents. rug.nl

Two-Dimensional (2D) NMR Techniques for Complex Structures

For more complex molecules derived from or related to this compound, two-dimensional (2D) NMR techniques are invaluable. wiley.com Experiments like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, helping to establish the connectivity of the butyl chains. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra provide correlations between protons and carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals. diva-portal.orge-bookshelf.de These techniques are crucial for verifying the complete and correct structure of complex organosilicon compounds. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

In the case of this compound, FTIR spectroscopy can be used to identify characteristic vibrational modes. nih.gov The Si-O-C stretching vibration is a key feature, typically appearing in the region of 1050-1100 cm⁻¹. The various C-H stretching and bending vibrations of the butyl and methoxy groups will also be present. kuet.ac.bd The absence or presence of certain peaks can confirm the purity of the compound and monitor reactions, such as the hydrolysis of the methoxy group, which would be indicated by the appearance of a broad O-H stretching band. researchgate.netresearchgate.net

Table 2: Key FTIR and Raman Vibrational Frequencies for Silane Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |

| Si-O-C stretch | 1050-1100 | FTIR/Raman |

| C-H stretch (alkyl) | 2850-3000 | FTIR/Raman |

| Si-C stretch | 600-800 | FTIR/Raman |

| This table summarizes key vibrational frequencies that are characteristic of the functional groups present in this compound and related compounds. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the characterization of this compound. It is instrumental in identifying the key functional groups within the molecule, confirming its structure, and monitoring its reactions, such as hydrolysis and condensation. The FT-IR spectrum of a methoxy silane, like this compound, will exhibit characteristic absorption bands that correspond to specific molecular vibrations.

Key spectral features for methoxy silanes include:

In the context of material synthesis, FT-IR is used to confirm the successful grafting of silanes onto surfaces. For instance, when modifying a substrate, the appearance of characteristic silane peaks and potential shifts in the substrate's own spectral bands can confirm the chemical bonding.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for this compound |

|---|---|---|

| C-H Stretch (Alkyl) | 2960-2870 | Confirms the presence of the butyl and methyl groups. |

| Si-O-C Stretch | 1090-1040 | A key indicator of the methoxy group bonded to silicon. researchgate.net |

| Si-O-Si Stretch | 1200-1000 | Appears upon hydrolysis and condensation of the silane, indicating the formation of a polysiloxane network. acs.org |

This table provides a generalized summary of expected FT-IR peaks for a methoxy silane. Actual peak positions can vary based on the specific molecular environment and instrument.

Attenuated Total Reflectance (ATR-FTIR) for Surface Analysis

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FT-IR spectroscopy that is particularly powerful for analyzing the surface of materials. ATR-FTIR is ideal for studying thin films and surface modifications involving this compound without extensive sample preparation. ubbcluj.ro The technique works by measuring the changes that occur in an internally reflected infrared beam when the beam comes into contact with a sample. ubbcluj.ro

This methodology is frequently employed to:

For materials treated with this compound, ATR-FTIR can verify the grafting of the silane onto the surface by detecting the characteristic Si-O-C and C-H vibrational bands of the silane. acs.orgscispace.com It is also invaluable for observing the conversion of Si-O-CH₃ groups to Si-O-Si networks during curing processes on a surface. researchgate.net The ability to analyze samples directly in their solid or liquid state makes ATR-FTIR a versatile and non-destructive tool for surface characterization. ubbcluj.ro

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. For this compound, MS can confirm its molecular weight and provide information about its fragmentation pattern, which aids in structural confirmation.

When coupled with Gas Chromatography (GC-MS), it becomes a highly effective method for separating and identifying volatile compounds in a mixture. innovareacademics.inrsc.org In a typical electron ionization (EI) mass spectrum of an organosilane, the molecular ion peak (M+) may be observed, along with characteristic fragment ions resulting from the cleavage of bonds, such as the loss of alkyl groups or the methoxy group. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. acs.org

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound, as well as for the characterization of polymers synthesized using this compound.

Gas Chromatography (GC) for Purity and Yield Determination

Gas Chromatography (GC) is the premier technique for assessing the purity of volatile compounds like this compound and for determining the yield of a reaction. google.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. ictsl.net

Key applications of GC for this compound include:

The choice of the GC column (stationary phase) is critical and is selected based on the polarity of the analytes to achieve optimal separation. ictsl.net When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information. lcms.cz

Size-Exclusion Chromatography (SEC) for Polymer Characterization

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing polymers. researchgate.net It separates molecules based on their hydrodynamic volume in solution. nih.gov When this compound is used in the synthesis of polymers, either as a monomer or a modifying agent, SEC is used to determine the molecular weight distribution (MWD) of the resulting polymer.

Important parameters obtained from SEC analysis include:

SEC systems are often equipped with multiple detectors, such as a refractive index (RI) detector, a viscometer, and a light scattering (LS) detector, to obtain absolute molecular weight information and insights into the polymer's architecture in solution. nih.govrsc.orgkpi.ua

Surface and Morphological Analysis

When this compound is used to modify surfaces, a variety of techniques are employed to analyze the resulting surface topography and morphology. These methods provide visual and quantitative information about the changes in the surface at the micro and nano-scale.

Techniques for surface and morphological analysis include:

These microscopic techniques are often used in conjunction with spectroscopic methods like ATR-FTIR to correlate the chemical composition of the surface with its physical morphology.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography of materials at high magnification. In the context of this compound applications, SEM is not typically used to image the molecule itself, but rather to observe the morphological changes it imparts to a substrate. For instance, when used as a surface modifying agent for fillers or fibers, SEM can reveal the effectiveness of the treatment. researchgate.net

The technique involves scanning a focused beam of electrons over a sample's surface. The interaction of these electrons with the sample generates various signals, including secondary electrons, which are collected to form an image of the surface. SEM analysis can demonstrate improved dispersion of silane-treated nanoparticles within a polymer matrix, contrasting with the agglomeration often seen with untreated particles. researchgate.net It can also be used to confirm the structural integrity of materials, such as the preservation of a porous network in a catalyst support after modification. rsc.org For example, studies on silane-treated fibers use SEM to show enhanced interfacial adhesion between the fiber and a polymer matrix, which is crucial for the mechanical properties of composite materials. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. dokumen.pub In this technique, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through. nih.gov

For materials involving this compound, TEM is invaluable for visualizing the nanostructure. It can provide direct evidence of the dispersion and distribution of silane-modified nanoparticles within a larger matrix. utwente.nlgrafiati.com For example, TEM analysis has been used to confirm that the cubic ordered pore structure of mesoporous silica (B1680970) nanoparticles (MSNs) was preserved after being grafted with a silane. researchgate.net It is also a key technique to visualize the interaction between fillers and a polymer, where the presence of a silane coupling agent can prevent the formation of voids around filler particles, indicating strong filler-to-polymer bonding. utwente.nl

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional surface profile. nih.gov It functions by scanning a sharp probe attached to a flexible cantilever over the sample surface. By monitoring the deflection of the cantilever, a topographical map of the surface is generated. berkeley.edu

AFM is particularly useful for characterizing surfaces coated with silanes like this compound. It can provide detailed information on local material properties such as elasticity, adhesion, and friction. berkeley.edu The technique has been employed to study the dispersion of fillers in polymer composites at the nanoscale, offering a way to visualize surface characteristics that influence material performance. utwente.nl AFM can also be used to study the formation and structure of silane monolayers on substrates like silicon nitride or mica. berkeley.edu In studies of macromolecular systems, AFM has been used to visualize the aggregation and crystallization processes on surfaces, which can be influenced by surface treatments. aps.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov When a material is irradiated with X-rays, photoelectrons are emitted from the sample's surface. By measuring the kinetic energy of these electrons, the binding energy can be determined, which is unique to each element and its chemical environment.

XPS is a powerful tool for confirming the successful grafting of silanes, such as this compound, onto a surface. researchgate.netcollectionscanada.gc.ca The analysis can detect the presence of silicon from the silane and carbon from its tributyl groups on the substrate. Crucially, high-resolution scans of the Si 2p or Si 1s regions can provide information about the chemical bonding. nih.gov Deconvolution of the silicon signal can distinguish between Si-C bonds from the silane and Si-O bonds from a silica substrate, providing direct evidence of the covalent linkage formed between the silane and the surface. nih.gov This method has been used to characterize the interface between silane coupling agents and various fibers, confirming the formation of chemical bonds. researchgate.net

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution profile of small particles in suspension or polymers in solution. numberanalytics.com The method is based on the Brownian motion of particles in a fluid; smaller particles move more quickly than larger ones. When illuminated by a laser beam, the scattered light intensity fluctuates over time due to this movement. DLS analyzes these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. numberanalytics.com

In the context of this compound, DLS is employed to monitor hydrolysis and condensation reactions in solution, which lead to the formation of nanoparticles or gels. nih.gov It can track the evolution of particle size and aggregation during sol-gel synthesis. nih.govmdpi.com For example, DLS can confirm the slight increase in the radius of silica nanoparticles after being surface-modified with a silane, indicating the successful coating of the particles. researchgate.net It is a crucial tool for characterizing the stability and size distribution of nanoparticle dispersions, which is vital for many applications in nanotechnology. creative-proteomics.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is highly effective for determining the thermal stability of materials and for quantifying the amount of material grafted onto a surface.

Below is a representative data table illustrating the kind of information that can be obtained from a TGA experiment on silane-modified materials, based on typical findings in the literature.

| Material | Onset Degradation Temp. (T₅) (°C) | Max. Decomposition Temp. (Tₘₐₓ) (°C) | Mass Loss at 700°C (%) | Reference |

| Untreated Silica Nanoparticles | ~150 | - | ~5 | researchgate.net |

| Silane-Modified Silica | ~200 | ~350-450 | ~15-25 | researchgate.netresearchgate.net |

| PLA (Polylactic Acid) | ~320 | ~360 | >95 | bioplasticseurope.eu |

| PLA + Silane-Treated Fibers | ~325 | ~365 | >90 | bioplasticseurope.eu |

Table 1: Representative Thermogravimetric Analysis (TGA) data for silane-modified materials. The onset degradation temperature (T₅) is often defined as the temperature at which 5% mass loss occurs. The maximum decomposition temperature (Tₘₐₓ) corresponds to the peak of the derivative TGA curve (DTG).

Q & A

Q. What are the optimal experimental conditions for synthesizing and hydrolyzing Tributyl(methoxy)silane in surface modification applications?

this compound requires controlled hydrolysis to activate its methoxy groups for bonding. Use a solvent system of methanol (for methoxy silanes) mixed with water in a ratio of 72% alcohol, 8% water, and 20% silane to ensure proper dispersion and reaction kinetics . Hydrolysis should occur under inert conditions (e.g., nitrogen atmosphere) to minimize premature condensation. Post-hydrolysis, monitor residual methoxy groups via solid-state <sup>13</sup>C NMR to confirm hydrolysis efficiency, as seen in studies of silane-modified layered double hydroxides .

Q. How can researchers characterize the interfacial behavior of this compound in polymer adhesion studies?

Utilize sum-frequency generation (SFG) spectroscopy to track methoxy group orientation at buried polymer interfaces. For example, uncured PDMS systems show methoxy groups facing the polymer side, which reorient during thermal curing to enable bonding with substrates like PET . Complement this with X-ray photoelectron spectroscopy (XPS) to quantify surface elemental composition and verify covalent bonding, as demonstrated in carbon dot synthesis using methoxy-rich silanes .